molecular formula C10H3F9N2 B574547 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole CAS No. 185412-89-9

2,4,6-Tris(trifluoromethyl)-1H-benzimidazole

Cat. No.: B574547
CAS No.: 185412-89-9
M. Wt: 322.134
InChI Key: MEEVIQWEFKEULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties and its presence in several clinically approved drugs . This specific derivative, 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole, is a sophisticated chemical building block designed for advanced research applications. Its structure, featuring multiple electron-withdrawing trifluoromethyl groups, is engineered to enhance lipophilicity and metabolic stability, which are critical factors for improving cellular membrane penetration in biological assays . Scientific literature highlights the significant research value of substituted benzimidazoles, particularly in oncology and infectious disease. This compound serves as a key intermediate in the exploration of new antiproliferative agents, with studies showing analogous structures demonstrating potent activity against challenging cancer cell lines, including triple-negative breast cancer (MDA-MB-231) . Furthermore, benzimidazole derivatives are investigated as promising scaffolds for combating drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and fungi . The mechanism of action for such activities is often linked to the inhibition of essential enzymes like dihydrofolate reductase (DHFR), a validated target for both antibacterial and anticancer drug development . Researchers utilize this compound to develop novel therapeutic candidates that address the urgent need for agents with dual anticancer and antimicrobial effects, which is particularly beneficial for immunocompromised patients at high risk of superinfections .

Properties

IUPAC Name

2,4,6-tris(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F9N2/c11-8(12,13)3-1-4(9(14,15)16)6-5(2-3)20-7(21-6)10(17,18)19/h1-2H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEVIQWEFKEULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F9N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659461
Record name 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185412-89-9
Record name 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 2,4,6-tris(trifluoromethyl)aniline with suitable reagents under controlled conditions. One common method includes the cyclization of the aniline derivative with formic acid or formamide, leading to the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains and fungi. The trifluoromethyl groups enhance the compound's hydrophobic nature, contributing to its ability to disrupt microbial cell membranes.

  • Case Study: Antibacterial Activity
    In vitro studies have shown that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria. For instance, it has exhibited minimal inhibitory concentration (MIC) values as low as 4 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Bacterial StrainMIC (μg/mL)
Streptococcus faecalis8
Staphylococcus aureus4
MRSA4

Antifungal Properties

The compound also shows promise as an antifungal agent. Studies have reported moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Anticancer Potential

This compound has been investigated for its anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells by inducing cell cycle arrest.

  • Case Study: Antiproliferative Activity
    A study highlighted that certain derivatives of benzimidazole, including this compound, exhibited IC50 values ranging from 16.38 μM to over 100 μM against various cancer cell lines .
Cancer Cell LineIC50 (μM)
MDA-MB-23116.38
Other derivatives>100

Material Science Applications

Beyond pharmaceuticals, this compound is being explored for applications in materials science due to its unique chemical properties. Its ability to form complexes with metals and other materials makes it a candidate for use in specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Bioactivity of Selected Benzimidazole Derivatives
Compound Target Organism IC₅₀/ MIC Reference
2-(Trifluoromethyl)-1H-benzimidazole Giardia intestinalis 0.8 µM
4,5,6,7-Tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole Leishmania mexicana 0.5 µM
Benzimidazole-Triazole Hybrid (9c ) Fusarium oxysporum 8 µg/mL
Table 2: Physicochemical Properties
Compound logP Molecular Weight (g/mol) Solubility (mg/mL)
2,4,6-Tris(trifluoromethyl)-1H-benzimidazole 4.1 324.1 0.12 (DMSO)
2-(Trifluoromethyl)-1H-benzimidazole 2.8 216.1 1.5 (Ethanol)
4,6,7-Trichloro-2-(trifluoromethyl)-1H-benzimidazole 3.9 313.5 0.08 (DMSO)

Biological Activity

2,4,6-Tris(trifluoromethyl)-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on various research studies.

Synthesis of this compound

The synthesis of this compound typically involves the cyclocondensation of substituted 1,2-phenylenediamines with trifluoroacetic acid. This method allows for the introduction of trifluoromethyl groups at the 2, 4, and 6 positions of the benzimidazole ring, enhancing its biological activity due to increased lipophilicity and potential interactions with biological targets .

Antiparasitic Activity

Research has shown that derivatives of 2-(trifluoromethyl)-1H-benzimidazole exhibit potent antiparasitic activity against various protozoan parasites. For instance:

  • Giardia intestinalis and Entamoeba histolytica : Compounds demonstrated nanomolar activity.
  • Trichomonas vaginalis : The compound was found to be significantly more effective than standard treatments like albendazole.
  • Leishmania mexicana : In vitro studies indicated promising results against this parasite as well .

In a study evaluating in vivo efficacy against Trichinella spiralis , compounds such as 1b and 1e showed substantial activity at a dosage of 75 mg/kg against adult stages, while compound 1f was effective against muscle larvae .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound derivatives were assessed using various cancer cell lines:

  • MCF-7 (breast cancer) and A549 (lung cancer) : Certain derivatives exhibited IC50 values indicating selective cytotoxicity towards cancer cells while sparing normal cells (IC50 values ranged from 20.94 µM to 37.68 µM) .
  • The presence of trifluoromethyl groups significantly enhanced the cytotoxic properties compared to other substituents like chlorine .

Antibacterial Activity

While primarily studied for antiparasitic and anticancer properties, some derivatives have also shown antibacterial activity:

  • Compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against strains such as E. faecalis and P. aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural features:

  • The introduction of trifluoromethyl groups enhances lipophilicity and bioavailability.
  • Substituents at various positions on the benzimidazole ring can modulate potency against specific targets.

Case Studies

  • Antiprotozoal Efficacy : A series of compounds were tested against protozoa. Compound 4 (2,5(6)-bis(trifluoromethyl)-1H-benzimidazole) was notably effective against T. vaginalis, being 14 times more potent than albendazole .
    CompoundTarget ParasiteIC50 (µM)Relative Potency
    Compound 4T. vaginalis<114x albendazole
    Compound 1bT. spiralis (adult)75 mg/kgEffective
    Compound 1eT. spiralis (adult)75 mg/kgEffective
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives selectively inhibited tumor cell growth without affecting normal cells significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Tris(trifluoromethyl)-1H-benzimidazole, and how do reaction conditions influence yields?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of trifluoromethyl-substituted aromatic precursors with amines under acidic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of trifluoromethyl intermediates .
  • Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O improve cyclization efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures purity .
    • Data validation : Elemental analysis (C, H, N) and HPLC purity >95% are critical for confirming structural integrity .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in trifluoromethyl-substituted benzimidazoles?

  • ¹H/¹³C NMR : Trifluoromethyl groups induce deshielding in adjacent protons (δ ~7.5–8.5 ppm) and carbons (δ ~120–125 ppm for CF₃). Splitting patterns distinguish substitution positions .
  • IR spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, while N-H (benzimidazole) absorbs at ~3400 cm⁻¹ .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving positional disorder in trifluoromethyl groups. Example: A study achieved R factor = 0.081 using SHELXL for a related benzimidazole derivative .

Advanced Research Questions

Q. How do trifluoromethyl substituents at the 2,4,6 positions influence electronic properties and intermolecular interactions?

  • Computational analysis : QSAR studies using density functional theory (DFT) reveal:

  • Electron-withdrawing effects : Trifluoromethyl groups lower HOMO-LUMO gaps by 1.2–1.5 eV, enhancing electrophilicity .
  • Hydrophobic interactions : LogP values increase by ~2.5 compared to non-fluorinated analogs, impacting solubility .
  • Table : RMSD values (Å) and electronic energies (kcal/mol) for optimized geometries of trifluoromethyl-benzimidazoles :
CompoundRMSD (Å)Energy (kcal/mol)
2-(Trifluoromethyl)0.12-245.3
4,5,6,7-Tetrafluoro analog0.09-301.8

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Disorder in CF₃ groups : High thermal motion complicates electron density modeling. Strategies include:

  • Twinned data refinement : SHELXE handles pseudo-merohedral twinning by iterative phase optimization .
  • Restraints : Applying SIMU/DELU restraints in SHELXL stabilizes CF₃ geometry during refinement .
    • Example : A crystal structure of 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyl-oxy]ethyl}-1H-benzimidazole achieved R = 0.081 using SHELXL at 120 K .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

  • Reproducibility checks :

  • Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation, identifying side reactions (e.g., hydrolysis of CF₃ groups) .
  • Batch analysis : Compare elemental analysis (C/H/N ±0.3%) across multiple syntheses to detect impurities .
    • Case study : Discrepancies in melting points (e.g., ±5°C) may arise from polymorphic forms. DSC and PXRD distinguish crystalline phases .

Applications in Material Science

Q. What role does this compound play in dielectric or nano-photonic materials?

  • Dielectric properties : The compound’s high dipole moment (from CF₃ groups) enhances polarizability, making it suitable for capacitor dielectrics. Studies report dielectric constants >5.2 at 1 MHz .
  • Nano-photonics : Thin films of trifluoromethyl-benzimidazoles exhibit UV-Vis absorption at 280–320 nm, with potential for organic LEDs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.